RFRP-1 (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

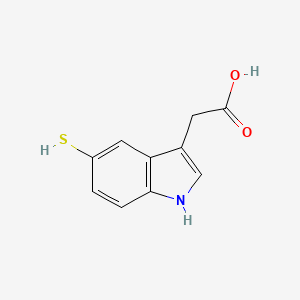

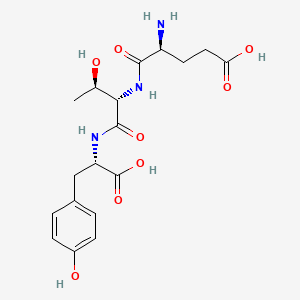

RFRP-1 (human) is a mammalian ortholog of avian gonadotropin inhibitory hormone (GnIH). It exhibits anorexigenic, anti-fertility, and anxiogenic activities . RFRP-1 (human) targets human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes and potently inhibits gonadotropin .

Synthesis Analysis

RFRP-1 and RFRP-3, the human homologs of GnIH, were identified in the human hypothalamus using an avian GnIH antibody-conjugated immunoaffinity column and mass spectrometry .Physical And Chemical Properties Analysis

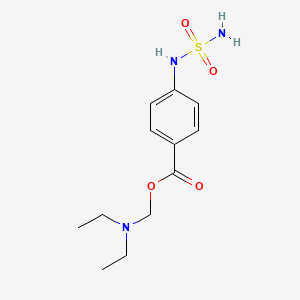

RFRP-1 (human) has a molecular formula of C67H101N19O14S and a molecular weight of 1428.7 g/mol .Applications De Recherche Scientifique

Regulation of the Hypothalamic-Pituitary-Gonadal Axis

RFRP-1: , identified as MPHSFANLPLRF-NH2 , plays a significant role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis . It is involved in the inhibition of gonadotropin secretion, which is crucial for reproductive functions. The peptide modulates the firing of GnRH neurons, influencing the release of hormones that control sexual development and reproduction.

Inhibitory Effects on Gonadotropin Secretion

Research has shown that RFRP-1 can inhibit gonadotropin secretion in cultured sheep pituitary cells by inhibiting calcium mobilization . This suggests potential applications in controlling reproductive functions and could be a novel means for manipulating fertility and treating reproductive disorders.

Cardiac Function Modulation

RFRP-1: has been found to attenuate the contractile function of isolated rat and rabbit cardiac myocytes . It affects heart rate, stroke volume, ejection fraction, and cardiac output, indicating its potential use in research related to cardiovascular health and disease.

Interaction with NPFF Receptors

As a potent endogenous agonist for NPFF receptors, RFRP-1 has implications in pain modulation and the stress response . The peptide’s interaction with these receptors could lead to new treatments for chronic pain or stress-related disorders.

Influence on Prolactin Levels

RFRP-1: has been observed to increase plasma prolactin levels in rats . Prolactin is a hormone with various roles, including lactation and immune system regulation. This property of RFRP-1 could be harnessed in research focused on endocrinology and immune responses.

Potential Therapeutic Applications

The ability of RFRP-1 to inhibit forskolin-stimulated cAMP production in CHO cells expressing OT7T022 suggests its therapeutic potential in diseases where cAMP is dysregulated . This could include certain cancers and cardiovascular diseases where cAMP plays a role in cell proliferation and function.

Mécanisme D'action

Target of Action

The primary target of RFRP-1 (human) is the human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes . These targets play a crucial role in the regulation of reproductive functions in the human body .

Mode of Action

RFRP-1 (human) interacts with its targets by binding to and activating the Neuropeptide FF (NPFF) receptors, specifically NPFF2 and NPFF1 . This interaction results in the potent inhibition of gonadotropin , a hormone that stimulates the growth and function of the gonads (ovaries and testes).

Biochemical Pathways

The biochemical pathway affected by RFRP-1 (human) involves the modulation of the hypothalamic-pituitary-gonadal axis . This axis is a critical part of the endocrine system that regulates reproductive functions. The downstream effects of this modulation include the inhibition of gonadotropin synthesis and release from the pituitary gland .

Pharmacokinetics

It’s known that the compound can rapidly and reversibly decrease shortening and relaxation in isolated mammalian cardiac myocytes in a dose-dependent manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RFRP-1 (human) and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of RFRP-1 (human)'s action include the inhibition of reproductive behavior, decrease in food intake, and increase in anxiety behavior in an oxytocin-mediated manner . Additionally, it has been found to reduce heart rate, stroke volume, ejection fraction, and cardiac output .

Action Environment

The action of RFRP-1 (human) can be influenced by environmental factors. For instance, stress can activate RFRP-1-secreting neurons . This suggests that the compound’s action, efficacy, and stability could be affected by the physiological state of the organism, such as stress levels.

Orientations Futures

The identification of RFRP-1 and RFRP-3 and the cognate receptor GPR147 along with the demonstration of gonadotropin inhibition prompts revision of our understanding of the central control mechanism of human reproduction . The roles of RFRPs in various development phases of mammal reproduction including prepuberty, puberty, estrous cycle, pregnancy, milking, menopause, and/or ovarian diseases have been shown .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUPUZSJMRDJT-IWPKOFGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H101N19O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)